Nafenopin-coenzyme A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

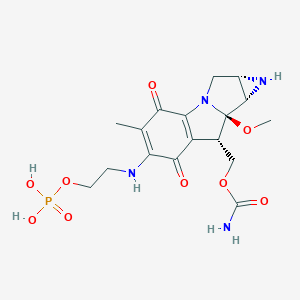

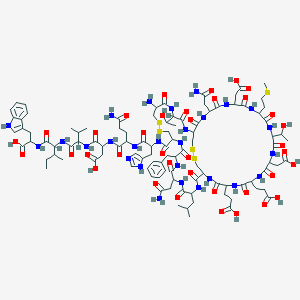

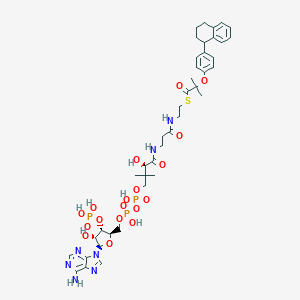

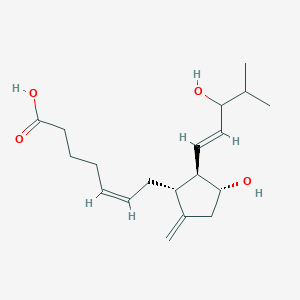

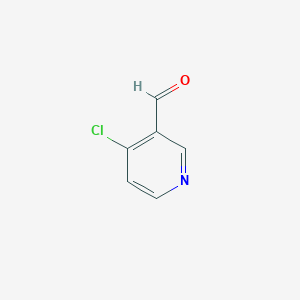

Nafenopin-coenzyme A (Nafenopin-CoA) is a synthetic compound that is used as a research tool in the field of biochemistry. It is a derivative of fenofibrate, which is a medication used to lower cholesterol levels in the blood. Nafenopin-CoA is a potent activator of peroxisome proliferator-activated receptor alpha (PPARα), which is a nuclear receptor that plays a crucial role in lipid metabolism and energy homeostasis.

Mécanisme D'action

Nafenopin-CoA acts as a potent activator of PPARα, which is a transcription factor that regulates the expression of genes involved in lipid metabolism and energy homeostasis. Upon binding to PPARα, Nafenopin-CoA induces conformational changes that allow the receptor to interact with co-activator proteins and initiate transcription of target genes. This leads to increased fatty acid oxidation, decreased triglyceride synthesis, and improved insulin sensitivity.

Biochemical and physiological effects:

Nafenopin-CoA has been shown to have several biochemical and physiological effects in various in vitro and in vivo studies. These include increased fatty acid oxidation, decreased triglyceride synthesis, improved insulin sensitivity, and reduced inflammation. Nafenopin-CoA has also been shown to improve glucose tolerance and reduce hepatic steatosis in animal models of metabolic disorders.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using Nafenopin-CoA in lab experiments is its potency and specificity as a PPARα activator. It allows researchers to study the effects of PPARα activation on various metabolic pathways in a controlled and reproducible manner. However, one of the limitations of using Nafenopin-CoA is its potential toxicity and off-target effects, which can lead to false-positive or false-negative results if not properly controlled.

Orientations Futures

There are several future directions for research involving Nafenopin-CoA. One area of interest is the development of more potent and selective PPARα activators that can be used as potential therapeutics for metabolic disorders. Another area of research is the identification of novel targets and pathways that are regulated by PPARα activation, which may lead to the discovery of new drugs for the treatment of metabolic disorders. Finally, there is a need for further studies to elucidate the molecular mechanisms underlying the effects of Nafenopin-CoA on lipid metabolism, energy homeostasis, and cellular signaling pathways.

Méthodes De Synthèse

The synthesis of Nafenopin-CoA involves the condensation of Nafenopin with coenzyme A (CoA) in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N'-dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in anhydrous solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under inert atmosphere.

Applications De Recherche Scientifique

Nafenopin-CoA is widely used as a research tool in the field of biochemistry to study the role of PPARα in lipid metabolism, energy homeostasis, and cellular signaling pathways. It is also used to investigate the molecular mechanisms underlying various metabolic disorders such as obesity, diabetes, and dyslipidemia.

Propriétés

Numéro CAS |

112195-81-0 |

|---|---|

Nom du produit |

Nafenopin-coenzyme A |

Formule moléculaire |

C41H56N7O18P3S |

Poids moléculaire |

1059.9 g/mol |

Nom IUPAC |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-methyl-2-[4-(1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]propanethioate |

InChI |

InChI=1S/C41H56N7O18P3S/c1-40(2,21-62-69(59,60)66-68(57,58)61-20-29-33(65-67(54,55)56)32(50)38(63-29)48-23-47-31-35(42)45-22-46-36(31)48)34(51)37(52)44-17-16-30(49)43-18-19-70-39(53)41(3,4)64-26-14-12-25(13-15-26)28-11-7-9-24-8-5-6-10-27(24)28/h5-6,8,10,12-15,22-23,28-29,32-34,38,50-51H,7,9,11,16-21H2,1-4H3,(H,43,49)(H,44,52)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/t28?,29-,32-,33-,34+,38-/m1/s1 |

Clé InChI |

MUIWZLHYOXABMT-WFSMWQGZSA-N |

SMILES isomérique |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C(C)(C)OC4=CC=C(C=C4)C5CCCC6=CC=CC=C56)O |

SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(C)(C)OC4=CC=C(C=C4)C5CCCC6=CC=CC=C56)O |

SMILES canonique |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(C)(C)OC4=CC=C(C=C4)C5CCCC6=CC=CC=C56)O |

Synonymes |

coenzyme A, nafenopin- nafenopin-CoA nafenopin-coenzyme A |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo-](/img/structure/B38061.png)

![2-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]ethan-1-ol](/img/structure/B38067.png)